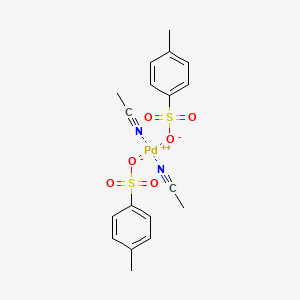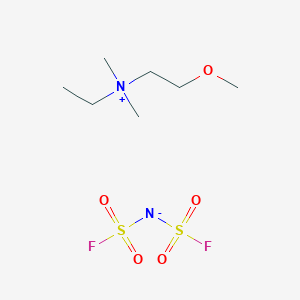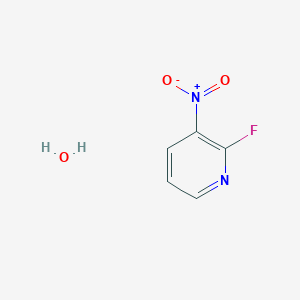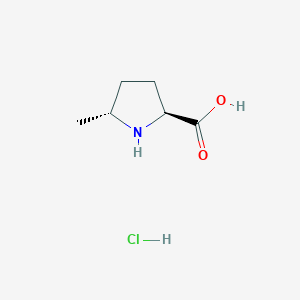![molecular formula C11H12ClF4N B1449553 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 1803600-36-3](/img/structure/B1449553.png)
3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number 1803606-16-7 . It has a molecular weight of 269.67 . The IUPAC name for this compound is 3-fluoro-3-(3-(trifluoromethyl)phenyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” is 1S/C11H11F4N.ClH/c12-10(4-5-16-7-10)8-2-1-3-9(6-8)11(13,14)15;/h1-3,6,16H,4-5,7H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and it should be stored at temperatures below -10 degrees Celsius .Aplicaciones Científicas De Investigación
Fluorinated Compounds in Materials Science
Fluoropolymers are highlighted for their exceptional thermal, chemical, photochemical, hydrolytic, oxidative, and biological stability. They are practically insoluble in water, do not bioaccumulate, and are considered polymers of low concern due to their negligible residual monomer and oligomer content. These properties make fluoropolymers distinct from other polymeric and non-polymeric PFAS, suggesting their separation for hazard assessment or regulatory purposes (Henry et al., 2018).
Fluorinated Compounds in Drug Discovery
The pyrrolidine scaffold, including fluorinated variants, is extensively used in medicinal chemistry for the development of compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules. This review underlines the significance of fluorinated amino acids in protein design, suggesting that fluorination can enhance protein stability against chemical and thermal denaturation while retaining structure and biological activity (Petri et al., 2021).
Environmental Studies on Fluorinated Compounds
The review on polyfluoroalkyl chemicals in the environment provides insights into the microbial degradation pathways of these compounds, their transformation into perfluoroalkyl carboxylic and sulfonic acids, and the need for further studies to understand their fate and effects in environmental and biodegradation contexts (Liu & Avendaño, 2013).
Propiedades
IUPAC Name |
3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N.ClH/c12-10(4-5-16-7-10)8-2-1-3-9(6-8)11(13,14)15;/h1-3,6,16H,4-5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUZPICXGSZBGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


iodonium p-toluenesulfonate](/img/structure/B1449472.png)







![3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1449485.png)

![6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one](/img/structure/B1449488.png)

